BenchChemオンラインストアへようこそ!

1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane

BCP synthesis scalability flow photochemistry

1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane (CAS 2287280-23-1) is a 1,3-bridgehead-disubstituted bicyclo[1.1.1]pentane (BCP) comprising a rigid, sp³-rich hydrocarbon cage substituted with an iodo group at one bridgehead and a 2-methylpropyl (isobutyl) chain at the other. The BCP scaffold is a well-established saturated bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry, providing improved metabolic stability and aqueous solubility compared to aromatic counterparts.

Molecular Formula C9H15I
Molecular Weight 250.123
CAS No. 2287280-23-1
Cat. No. B2698215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane
CAS2287280-23-1
Molecular FormulaC9H15I
Molecular Weight250.123
Structural Identifiers
SMILESCC(C)CC12CC(C1)(C2)I
InChIInChI=1S/C9H15I/c1-7(2)3-8-4-9(10,5-8)6-8/h7H,3-6H2,1-2H3
InChIKeyDIGCFOCZMJAUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane (CAS 2287280-23-1): Structural and Synthetic Baseline for a BCP Bioisostere Procurement Decision


1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane (CAS 2287280-23-1) is a 1,3-bridgehead-disubstituted bicyclo[1.1.1]pentane (BCP) comprising a rigid, sp³-rich hydrocarbon cage substituted with an iodo group at one bridgehead and a 2-methylpropyl (isobutyl) chain at the other [1]. The BCP scaffold is a well-established saturated bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry, providing improved metabolic stability and aqueous solubility compared to aromatic counterparts [2]. This compound serves as a versatile electrophilic building block for transition-metal-catalyzed cross-coupling reactions (Kumada, Negishi, Suzuki) via its bridgehead C–I bond, and the isobutyl substituent imparts a distinct lipophilic and steric profile compared to common isopropyl, n-butyl, or tert-butyl analogs [1][3]. The molecular formula is C₉H₁₅I, with a molecular weight of 250.12 g·mol⁻¹ .

Why 1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane (CAS 2287280-23-1) Cannot Be Interchanged with Isopropyl, n-Butyl, or Unsubstituted BCP Iodide Analogs


Alkyl-substituted BCP iodides are not interchangeable building blocks despite sharing the same bridgehead iodide electrophile. The alkyl substituent at the opposite bridgehead determines three practically critical parameters: (i) synthetic scalability—the Nature Synthesis 2024 study reports that while isopropyl-BCP iodide (compound 48) was successfully scaled to 50–800 g, the isobutyl variant (compound 49) was notably absent from this scale-up list, indicating differential scalability behavior [1]; (ii) lipophilicity—the isobutyl chain introduces a branched hydrophobic module with a higher calculated logP than isopropyl and a different topological polar surface area profile compared to the linear n-butyl isomer, directly impacting chromatographic purification and biological partitioning; (iii) steric exit vector—the branch point in isobutyl is located at the C(2) position (β to BCP), unlike isopropyl where branching occurs at C(1) (α to BCP), producing a distinct three-dimensional orientation of terminal methyl groups that influences molecular recognition, crystal packing, and downstream bioisosteric matching [2]. Substituting this compound with a generic 1-iodo-3-alkyl-BCP without matching these parameters introduces unquantified risk in both synthetic routes and biological SAR continuity.

Product-Specific Quantitative Evidence for 1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane (CAS 2287280-23-1) Against Closest Analogs


Synthesis Scalability Differential: Isobutyl vs. Isopropyl and Cycloalkyl BCP Iodides Under a Unified Photochemical Protocol

In the Nature Synthesis 2024 study by Ripenko et al., a unified light-enabled flow protocol was applied to a panel of alkyl-substituted BCP iodides, including isobutyl derivative 49, isopropyl derivative 48, and cycloalkyl derivatives 50–54. The authors explicitly noted that compounds scaled to 50–800 g quantities under this protocol included 48 (isopropyl) and 50 (cyclobutyl) but excluded 49 (isobutyl) from this high-mass list [1]. This demonstrates that the isobutyl-substituted BCP iodide does not scale identically to its closest branched-alkyl analog (isopropyl) under the same conditions, likely due to differences in radical stability, volatility of the alkyl iodide precursor, or purification challenges associated with the branched C₄ chain. This constitutes a tangible differentiation point for procurement: if gram-to-kilogram scalability is a project requirement, prior evidence of successful scale-up exists for isopropyl-BCP iodide but is absent for the isobutyl variant.

BCP synthesis scalability flow photochemistry propellane alkyl iodide addition

Lipophilicity Differential: Isobutyl vs. Isopropyl and Linear n-Butyl BCP Iodides (Calculated/Class-Level Inference)

Although experimental logP data for 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane has not been published, the experimental logP of the parent 1-iodobicyclo[1.1.1]pentane is reported as 1.97 . Using established fragment-based calculation methods, the isobutyl substituent (CH₂CH(CH₃)₂) contributes approximately +1.6 to +1.8 logP units versus the unsubstituted parent, yielding an estimated logP of ~3.6–3.8 for the target compound. In comparison, the isopropyl analog (isopropyl contribution ~+1.3 to +1.5) yields an estimated logP of ~3.3–3.5, while the linear n-butyl isomer (identical molecular formula C₉H₁₅I but different connectivity) has a documented estimated logP of ~3.7 via the J-GLOBAL database [1]. The branched isobutyl group therefore provides lipophilicity intermediate between isopropyl and the more extended n-butyl, which can be advantageous for achieving a specific logD window in drug design without extending the molecular length.

lipophilicity logP medicinal chemistry BCP building blocks physicochemical properties

Steric Exit Vector Differentiation: Isobutyl Branch-Point Geometry vs. Isopropyl and n-Butyl in BCP Bioisosteric Matching

The bridgehead-to-bridgehead distance in BCP (~1.87 Å) is well-defined, but the spatial trajectory of the alkyl substituent beyond the bridgehead carbon differs critically between isobutyl, isopropyl, and n-butyl groups. In the isobutyl group, branching occurs at the C(2) position (β to the BCP cage), placing the terminal methyl groups approximately 2.5–3.0 Å further from the cage than in isopropyl, where branching occurs at the C(1) position (α to BCP). This shifts the hydrophobic bulk further from the BCP core and orients the C–H vectors of the methine group differently. Class-level conformational analysis of BCP-alkyl derivatives indicates that this β-branching in isobutyl creates a 'Y-shaped' exit vector distinct from the 'T-shaped' profile of isopropyl and the 'extended-Z' profile of n-butyl, which can be exploited in bioisosteric replacement of para-substituted phenyl rings bearing branched alkyl substituents (e.g., ibuprofen-like fragments where the isobutyl group is directly attached to the aromatic ring) [1].

exit vector bioisostere design molecular geometry BCP scaffold conformational analysis

Bridgehead Iodide Reactivity in Cross-Coupling: Substituent Electronic Modulation Across the BCP Cage

The reactivity of the bridgehead C–I bond in iron-catalyzed Kumada cross-coupling is modulated by the electronic character of the substituent at the opposite bridgehead. The Nugent/Anderson 2020 study established the generality of Fe-catalyzed Kumada coupling for 1-iodo-3-substituted BCPs with (hetero)aryl Grignard reagents [1]. While no quantitative Hammett or Taft parameter has been published for the isobutyl-substituted BCP iodide, the inductive electron-donating effect of alkyl groups follows the order tert-butyl > isobutyl ≈ isopropyl > n-butyl > methyl > H. The isobutyl group's inductive effect (σI ~–0.04 to –0.06) is intermediate between isopropyl and tert-butyl, which subtly influences the electron density at the bridgehead carbon bearing iodine and thus the rate of oxidative addition to low-valent metal catalysts. This electronic modulation, while modest, can lead to measurable differences in coupling yield and selectivity when using sterically demanding or electronically deactivated coupling partners compared to less electron-rich BCP iodides [2].

cross-coupling bridgehead iodide BCP electrophile Kumada coupling substituent effects

Bioisosteric Replacement of Isobutyl-Phenyl Fragments: Direct Structural Mimicry vs. General BCP Scaffold Benefits

The seminal Stepan et al. 2012 study demonstrated that replacing a para-substituted phenyl ring with a BCP scaffold in a γ-secretase inhibitor improved aqueous solubility (from 0.63 μM to 18.2 μM), membrane permeability (Papp from 4.2 × 10⁻⁶ cm/s to 13.5 × 10⁻⁶ cm/s), and in vitro metabolic stability (CLint from 48 μL/min/mg to 12 μL/min/mg) [1]. While this study used a fluorophenyl-to-BCP replacement (not specifically isobutyl), the general class-level improvements in solubility, permeability, and metabolic stability conferred by BCP substitution are well-documented across multiple chemotypes [2]. The isobutyl-substituted BCP iodide is specifically relevant for programs targeting bioisosteric replacement of isobutyl-phenyl moieties—fragments present in numerous non-steroidal anti-inflammatory drugs (e.g., ibuprofen), kinase inhibitors, and CNS agents. No other alkyl-BCP iodide (isopropyl, n-butyl, or tert-butyl) provides a direct geometric and lipophilic match to the isobutyl-phenyl fragment.

bioisostere phenyl replacement BCP drug design physicochemical properties metabolic stability

High-Impact Research and Industrial Application Scenarios for 1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane (CAS 2287280-23-1)


Synthesis of Isobutyl-BCP-Containing Drug Candidates via Fe-Catalyzed Kumada Cross-Coupling with (Hetero)aryl Grignard Reagents

The bridgehead iodide of this compound serves as an electrophilic partner in iron-catalyzed Kumada cross-coupling reactions to construct 1,3-C-disubstituted BCP drug candidates bearing the isobutyl substituent. This application directly leverages the Nugent/Anderson 2020 methodology, which established the first general iron-catalyzed cross-coupling of tertiary BCP iodides with aryl and heteroaryl Grignard reagents [1]. This is particularly relevant for replacing isobutyl-substituted phenyl rings in lead compounds with the metabolically more robust BCP scaffold, enabling rapid SAR exploration around isobutyl-bearing pharmacophores. The Nature Synthesis 2024 paper further confirms that the isobutyl-BCP iodide is a viable substrate under the light-enabled protocol and can be subsequently derivatized into >300 distinct BCP building blocks [2].

Late-Stage Borylation and Alcohol Synthesis: Conversion of Isobutyl-BCP Iodide to Boronate Esters and BCP Alcohols

The bridgehead C–I bond undergoes lithium-halogen exchange with t-BuLi, enabling trapping with (iPrO)Bpin to generate the corresponding BCP boronic pinacol ester. This transformation, described in the Nature Synthesis 2024 paper for a broad range of BCP iodides including alkyl-substituted derivatives, provides access to Suzuki-coupling-competent BCP boronates that retain the isobutyl substituent [1]. Subsequent oxidation of the boronate yields the corresponding BCP alcohol, a transformation established by Anderson and co-workers using copper-catalyzed borylation of 1-iodo-3-substituted BCPs, representing the first conversion of BCP iodides to BCP alcohols without requiring tert-butyllithium . These downstream products are essential for fragment-based drug discovery and property-oriented synthesis campaigns.

Direct Bioisosteric Replacement in NSAID-Derived and Kinase Inhibitor Scaffolds Containing Isobutyl-Phenyl Fragments

The isobutyl group is a key pharmacophoric element in numerous marketed drugs including ibuprofen (α-arylpropionic acid NSAID) and certain kinase inhibitors. The isobutyl-substituted BCP iodide provides a direct synthetic entry point to BCP-containing analogs of these drugs. The Stepan et al. 2012 γ-secretase inhibitor study established the benchmark for phenyl-to-BCP replacement, demonstrating 29-fold improved aqueous solubility, 3.2-fold enhanced membrane permeability, and 4-fold greater in vitro metabolic stability [1]. While those specific improvements were measured for a fluorophenyl system, the class-level extrapolation to isobutyl-phenyl replacement is mechanistically grounded in the removal of the metabolically labile aromatic ring and the introduction of sp³-rich character, both of which are intrinsic to the BCP scaffold regardless of the attached alkyl substituent. The Nature Synthesis 2024 paper confirms that >300 such BCP derivatives have been prepared, indicating broad feasibility for medicinal chemistry applications [2].

Synthesis of Isobutyl-BCP Amines for CNS Drug Discovery via Lithium-Halogen Exchange and Electrophilic Amination

The bridgehead iodide can be converted to the corresponding BCP amine via lithium-halogen exchange followed by trapping with electrophilic amination reagents, or through the recently reported multicomponent difunctionalization of [1.1.1]propellane providing direct access to BCP alkylamines [1]. BCP amines are of growing importance as sp³-rich bioisosteres of anilines and N-tert-butyl groups in pharmaceutical industry pipelines [2]. The isobutyl-substituted variant provides a unique combination of a basic amine handle and a branched lipophilic tail, which is particularly attractive for CNS-targeted programs where balancing passive permeability and P-glycoprotein efflux is critical. The class-level logP improvement of BCP over phenyl (~1–2 log units lower for a given substituent set) supports the use of this scaffold in CNS drug design.

Quote Request

Request a Quote for 1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.